

# Ibrexafungerp in vivo efficacy models for invasive candidiasis

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Ibrexafungerp

CAS No.: 1207753-03-4

Cat. No.: S535634

[Get Quote](#)

## Introduction to Ibrexafungerp and Its Mechanism of Action

**Ibrexafungerp** (formerly SCY-078, MK-3118) is a first-in-class triterpenoid antifungal agent that represents a significant advancement in antifungal therapy. As a semi-synthetic derivative of enfumafungin, it forms the prototype of a novel antifungal class termed "**fungerp**" [1]. Approved for vulvovaginal candidiasis (VVC) in 2021 and recurrent VVC in 2022, its investigation for invasive candidiasis represents a crucial expansion of its clinical applications [2].

The compound's **unique mechanism** involves non-competitive inhibition of the  $\beta$ -(1,3)-D-glucan synthase enzyme complex, which is essential for fungal cell wall biosynthesis [1]. While both **ibrexafungerp** and echinocandins target this enzyme, they bind to distinct but partially overlapping sites: **ibrexafungerp** targets the **Rho1p regulatory subunit**, whereas echinocandins target the **Fks1p catalytic subunit** [2] [1]. This differential binding results in limited cross-resistance between these classes and maintains **ibrexafungerp**'s activity against many echinocandin-resistant strains [1].

## In Vivo Efficacy Models for Invasive Candidiasis

## Murine Model of *C. auris* Disseminated Candidiasis

### Experimental Design and Protocol

- **Animal Model:** Immunosuppressed mice rendered neutropenic via cyclophosphamide administration [3]
- **Infection Model:** Intravenous infection with clinical *C. auris* isolate UTHSCSA DI17-46 [3]
- **Treatment Initiation:** 24 hours post-inoculation, mimicking clinically relevant delayed intervention [3]
- **Dosing Regimens:**
  - **Ibrexafungerp:** 20, 30, and 40 mg/kg orally twice daily [3]
  - Caspofungin control: 10 mg/kg intraperitoneally once daily [3]
  - Fluconazole control: 20 mg/kg orally once daily [3]
  - Vehicle control [3]
- **Treatment Duration:** 7 days [3]
- **Endpoint Assessments:** Survival monitoring through day 21 post-infection and kidney fungal burden quantification [3]

**Key Efficacy Findings** **Ibrexafungerp** demonstrated **dose-dependent efficacy** in the *C. auris* disseminated infection model. All dose levels provided significant survival advantage compared to vehicle control immediately post-treatment (day 8). The higher doses (30 and 40 mg/kg) maintained significant survival benefit through the study endpoint (day 21), with the 40 mg/kg group showing a strong trend toward improved survival ( $P=0.0535$ ) [3].

Kidney fungal burden assessment revealed **significant reductions** in colony counts across all **ibrexafungerp** treatment groups compared to vehicle control. The 30 mg/kg and 40 mg/kg doses reduced fungal burden by  $>1.5 \log_{10}$  CFU/g and  $>2.5 \log_{10}$  CFU/g respectively compared to baseline levels at treatment initiation [3].

Table 1: In Vivo Efficacy of **Ibrexafungerp** Against *C. auris* in Murine Model

| Treatment Group | Dose Regimen | Survival Advantage (Day 8)    | Survival Advantage (Day 21) | Kidney Fungal Burden Reduction (Day 8) |
|-----------------|--------------|-------------------------------|-----------------------------|----------------------------------------|
| Ibrexafungerp   | 20 mg/kg BID | Significant ( $P \leq 0.02$ ) | Not significant             | Significant                            |
| Ibrexafungerp   | 30 mg/kg BID | Significant ( $P \leq 0.02$ ) | Significant ( $P=0.037$ )   | $>1.5 \log_{10}$ CFU/g                 |

| Treatment Group | Dose Regimen | Survival Advantage (Day 8) | Survival Advantage (Day 21) | Kidney Fungal Burden Reduction (Day 8) |
|-----------------|--------------|----------------------------|-----------------------------|----------------------------------------|
| Ibrexafungerp   | 40 mg/kg BID | Significant (P≤0.02)       | Trend (P=0.054)             | >2.5 log <sub>10</sub> CFU/g           |
| Caspofungin     | 10 mg/kg QD  | Significant (P=0.001)      | Significant (P=0.001)       | Not significant                        |
| Fluconazole     | 20 mg/kg QD  | Not significant            | Not significant             | No reduction                           |

## Activity Against Echinocandin-Resistant *C. glabrata*

Emerging data for the second-generation fungerp SCY-247 demonstrates maintained activity against echinocandin-resistant *Candida glabrata* in both in vitro susceptibility testing and murine infection models [4]. This suggests a potential class effect for fungerp against resistant *Candida* species, though **ibrexafungerp**-specific data for this indication continues to accumulate.

## Supporting In Vitro Susceptibility Data

The in vivo efficacy of **ibrexafungerp** is supported by comprehensive in vitro susceptibility testing across diverse *Candida* species.

Table 2: In Vitro Activity of **Ibrexafungerp** Against *Candida* Species [5]

| Candida Species        | Number of Isolates | Ibrexafungerp MIC Range (mg/L) | Modal MIC/MIC <sub>50</sub> (mg/L) | Geometric Mean MIC (mg/L) |
|------------------------|--------------------|--------------------------------|------------------------------------|---------------------------|
| <i>C. albicans</i>     | 163                | 0.016-0.5                      | 0.125/0.06                         | 0.062                     |
| <i>C. parapsilosis</i> | 108                | 0.03-≥8                        | 0.5/0.5                            | 0.274                     |
| <i>C. glabrata</i>     | 60                 | 0.06-2                         | 0.25/0.25                          | 0.219                     |

| Candida Species  | Number of Isolates | Ibrexafungerp MIC Range (mg/L) | Modal MIC/MIC <sub>50</sub> (mg/L) | Geometric Mean MIC (mg/L) |
|------------------|--------------------|--------------------------------|------------------------------------|---------------------------|
| C. tropicalis    | 40                 | 0.06-≥8                        | 0.5/0.5                            | 0.517                     |
| C. krusei        | 29                 | 0.25-2                         | 1/1                                | 0.866                     |
| C. orthopsilosis | 20                 | 0.5-4                          | 4/2                                | 1.732                     |
| C. auris         | 22                 | 0.25-1                         | 0.5/0.5                            | 0.5                       |

**Ibrexafungerp** demonstrates potent activity against contemporary European blood isolates, with non-wild-type phenotypes observed in only 3.7% (16/434) of isolates [5]. The drug maintains activity against fluconazole- and echinocandin-resistant isolates, highlighting its potential for treating multidrug-resistant infections [5].

Against *C. auris* specifically, **ibrexafungerp** MICs range from 0.25-2 µg/mL (MIC<sub>50</sub> and MIC<sub>90</sub> both 1 µg/mL) [3]. This consistent activity, even against isolates with elevated echinocandin MICs, underscores its potential utility in managing this emerging multidrug-resistant pathogen.

## Pharmacokinetic and Pharmacodynamic Properties

**Ibrexafungerp**'s favorable pharmacokinetic profile supports its efficacy in invasive candidiasis models:

- **Administration:** Oral bioavailability [1]
- **Key PK Parameters** (standard VVC dosing):
  - AUC<sub>0-24</sub>: 6832 ng·h/mL (fasting), 9867 ng·h/mL (fed) [2]
  - Maximum concentration: 435 ng/mL (fasting), 629 ng/mL (fed) [2]
  - Time to maximum concentration: 4-6 hours [2]
  - Terminal half-life: 20-30 hours [2]
- **Metabolism:** Primarily via CYP3A4 [2]
- **Tissue Distribution:** Preferential distribution to vaginal tissue; enhanced activity at lower pH [2]

# Experimental Protocol for Murine Disseminated Candidiasis Model

## Animal Preparation and Infection

- **Immunosuppression:** Render mice neutropenic via intraperitoneal cyclophosphamide (150 mg/kg) 1 day before infection and 100 mg/kg 4 days post-infection [3]
- **Inoculum Preparation:** Grow *C. auris* or other *Candida* species in appropriate medium, harvest, wash, and resuspend in PBS [3]
- **Infection:** Administer inoculum (e.g.,  $10^7$  CFU/mouse) via lateral tail vein injection [3]

## Treatment Protocol

- **Treatment Initiation:** Begin dosing 24 hours post-infection [3]
- **Dosing Formulation:** Prepare **ibrexafungerp** in appropriate vehicle for oral administration [3]
- **Dosing Schedule:**
  - **ibrexafungerp:** Administer orally twice daily (approximately 12-hour intervals) [3]
  - **Comparator drugs:** Administer according to established protocols (e.g., caspofungin IP once daily) [3]
- **Treatment Duration:** Continue for 7 days [3]

## Assessment Endpoints

- **Survival Monitoring:** Track survival twice daily through study endpoint (e.g., 21 days) [3]
- **Fungal Burden Assessment:**
  - Euthanize subsets of mice at predetermined timepoints [3]
  - Harvest kidneys aseptically and homogenize in sterile PBS [3]
  - Plate serial dilutions on appropriate agar media [3]
  - Enumerate colonies after 24-48 hours incubation [3]
- **Histopathological Analysis:** Optional histological examination of affected tissues [3]

## Mechanism of Action and Resistance Considerations

The following diagram illustrates **ibrexafungerp**'s unique mechanism of action and its relationship to resistance development:



[Click to download full resolution via product page](#)

**Ibrexafungerp** demonstrates a distinct resistance profile compared to echinocandins. While most FKS mutations conferring echinocandin resistance do not affect **ibrexafungerp** susceptibility, specific mutations (particularly in FKS2 of *C. glabrata*) can impact fungerp activity [1]. Deletion mutations FKS1 (F625del) and FKS2 (F659del) lead to 40-fold and >121-fold increases in MIC<sub>50</sub> respectively [1].

## Conclusion and Research Applications

**Ibrexafungerp** represents a promising therapeutic option for invasive candidiasis, particularly for infections caused by multidrug-resistant pathogens like *C. auris* and echinocandin-resistant *C. glabrata*. The established murine model provides a robust platform for evaluating its efficacy against these challenging infections.

The **oral bioavailability** of **ibrexafungerp** differentiates it from echinocandins and offers potential for step-down therapy in invasive candidiasis, potentially reducing hospitalization durations and healthcare costs [1]. Its distinct binding site on the glucan synthase complex and activity against many echinocandin-resistant strains position it as a valuable addition to the antifungal armamentarium.

Future research directions should focus on:

- Optimization of dosing regimens for invasive candidiasis
- Evaluation in combination therapy approaches
- Investigation of efficacy in specific patient populations (e.g., immunocompromised hosts)
- Further exploration of its activity against rare *Candida* species with intrinsic resistance to current agents

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan ... [mdpi.com]
2. Ibrexafungerp: Mechanism of Action, Clinical, and ... [pmc.ncbi.nlm.nih.gov]
3. Ibrexafungerp Demonstrates In Vitro Activity against ... [pmc.ncbi.nlm.nih.gov]
4. Press Releases [ir.scynexis.com]
5. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) ... [frontiersin.org]

To cite this document: Smolecule. [Ibrexafungerp in vivo efficacy models for invasive candidiasis]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b535634#ibrexafungerp-in-vivo-efficacy-models-for-invasive-candidiasis>]

---

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)